molecular formula C17H19P B8478037 Cyclopentyldiphenylphosphine

Cyclopentyldiphenylphosphine

Cat. No. B8478037
M. Wt: 254.31 g/mol
InChI Key: DXRFTDFNLITJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04593141

Procedure details

A stirred mixture of 47.6 g (0.7 m) cyclopentene and 136.7 g (0.735 m) diphenyl phosphine in a quartz wessel was irradiated at 15° C. by a broad spectrum ultraviolet light for 17 days. A slow addition reaction took place. Gas chromatographic analysis indicated 60% conversion at the end of the reaction period. The reaction mixture was then fractionally distilled in vacuo to obtain the desired cyclopentyl diphenyl phoshine adduct as a colorless mobile liquid of bp. 138°-140° C. at 0.3 mm (As a by-product, tetraphenyl biphosphine, bp. 210°-212° C. at 0.15 mm, was obtained.)
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
136.7 g
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[C:6]1([PH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:1]1([P:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
47.6 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
136.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated at 15° C. by a broad spectrum ultraviolet light for 17 days
Duration
17 d
ADDITION
Type
ADDITION
Details
A slow addition reaction
CUSTOM
Type
CUSTOM
Details
at the end of the reaction period
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then fractionally distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)P(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.